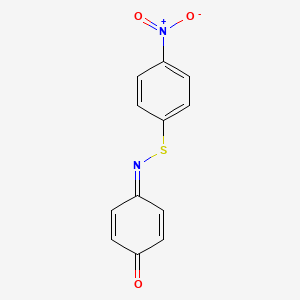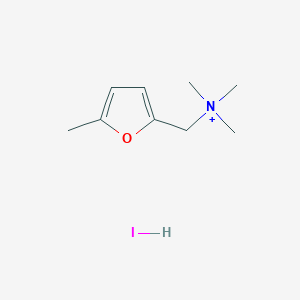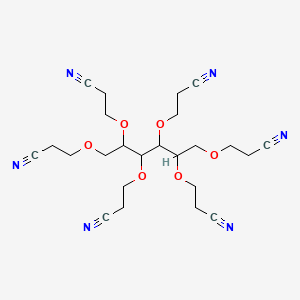
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone is a synthetic organic compound that features a tetraazole ring, an ethoxyphenyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetraazole derivative can then be reacted with a thiol compound to form the thioether linkage.
Final Coupling: The ethoxyphenyl and methylphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: Compounds with tetraazole rings are often explored as ligands in catalytic systems.
Materials Science: Such compounds can be used in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymers: Incorporation into polymer systems to enhance properties like thermal stability or mechanical strength.
作用機序
The mechanism of action of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-((1-(4-Methoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone
- 2-((1-(4-Chlorophenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone
Uniqueness
- Ethoxy Group : The presence of the ethoxy group may impart unique electronic properties compared to methoxy or chloro analogs.
- Biological Activity : Differences in substituents can lead to variations in biological activity, making the ethoxy derivative potentially more effective in certain applications.
特性
分子式 |
C18H18N4O2S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-16-10-8-15(9-11-16)22-18(19-20-21-22)25-12-17(23)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
InChIキー |
NXLNSAAFPCDBHD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968759.png)
![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968781.png)
![1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol](/img/structure/B11968786.png)

![(5Z)-3-ethyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968788.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968813.png)


![12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene](/img/structure/B11968840.png)
